![molecular formula C17H17Cl2N3O5S B2878000 N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251578-24-1](/img/structure/B2878000.png)
N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C17H17Cl2N3O5S and its molecular weight is 446.3. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Characterization and Receptor Affinity
Compounds with structural similarities have been characterized for their high-affinity antagonistic properties towards specific receptors, such as κ-opioid receptors. These studies highlight the potential for depression and addiction disorder treatment, demonstrating therapeutic potential through in vivo efficacy tests, including antidepressant-like effects and attenuated behavioral effects of stress (Grimwood et al., 2011).
Insecticidal Activities
Research on pyridine derivatives, closely related in structure to the compound , has shown significant insecticidal activities. These findings suggest potential agricultural applications, where such compounds could be used to protect crops against pests without the need for traditional insecticides (Bakhite et al., 2014).
Antinociceptive Effects
Studies on derivatives with morpholine components have demonstrated selective receptor ligand properties with antinociceptive effects, indicating potential for treating inflammatory pain. This suggests the compound's relevance in researching pain management solutions (Navarrete-Vázquez et al., 2016).
Corrosion Inhibition
Research indicates that compounds featuring morpholine and acetamide functionalities can serve as effective corrosion inhibitors for metals in acidic environments. This highlights their potential application in protecting industrial equipment and infrastructure from corrosion (Nasser & Sathiq, 2016).
Antimicrobial and Antifungal Agents
Compounds with acetamide and morpholine groups have been studied for their antimicrobial and antifungal properties, offering potential for developing new therapeutic agents against infectious diseases (Bardiot et al., 2015).
Mechanism of Action
Target of Action
The primary target of F3406-8873 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . This glycoprotein plays a crucial role in the virus’s ability to enter host cells .
Mode of Action
F3406-8873 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This fusion is mediated by LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound’s interaction with GP2 prevents this process, thereby inhibiting the virus’s ability to replicate within the host cell .
Biochemical Pathways
The primary biochemical pathway affected by F3406-8873 is the viral replication pathway of LCMV . By inhibiting the virus’s entry into host cells, F3406-8873 disrupts the virus’s life cycle and prevents it from spreading to other cells .
Pharmacokinetics
The compound’s effectiveness in inhibiting lcmv suggests that it has sufficient bioavailability to interact with its target, gp2
Result of Action
The primary result of F3406-8873’s action is the inhibition of LCMV replication within host cells . This can prevent the spread of the virus within the host organism, potentially limiting the severity of the infection .
Action Environment
The action of F3406-8873 is influenced by the pH of the endosome compartment, as the compound interferes with the pH-dependent fusion mediated by GP2
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O5S/c18-13-4-3-12(10-14(13)19)20-16(23)11-21-5-1-2-15(17(21)24)28(25,26)22-6-8-27-9-7-22/h1-5,10H,6-9,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIZLEYFXORXDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide |
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